molecular formula C18H13FN4O3 B11193200 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11193200
M. Wt: 352.3 g/mol
InChI Key: QBSIVAKDZKMIAX-UHFFFAOYSA-N
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Description

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: A simpler analog with similar chemical properties but lacking the additional functional groups.

    2,5-Disubstituted 1,3,4-Oxadiazoles: Compounds with different substituents at the 2 and 5 positions, which can alter their chemical and biological properties.

Uniqueness

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal and materials chemistry .

Properties

Molecular Formula

C18H13FN4O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H13FN4O3/c1-24-14-8-4-11(5-9-14)17-20-15(26-23-17)10-16-21-22-18(25-16)12-2-6-13(19)7-3-12/h2-9H,10H2,1H3

InChI Key

QBSIVAKDZKMIAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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